Tert-butyl 4-formylthiazol-2-ylcarbamate
Description
Overview of Thiazole (B1198619) Scaffold Significance in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its prevalence in a wide array of biologically active compounds, including natural products and synthetic drugs, underscores its importance. The structural rigidity and unique electronic properties of the thiazole nucleus allow it to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, and π-π stacking. This ability to mimic or participate in biological recognition processes has led to the incorporation of the thiazole motif in drugs with diverse therapeutic applications.
Specific Context of Tert-butyl 4-formylthiazol-2-ylcarbamate within Thiazole Chemistry
This compound, also known as 2-(tert-butoxycarbonylamino)thiazole-4-carbaldehyde, is a bifunctional molecule of significant interest in organic synthesis. It combines the desirable features of the thiazole scaffold with the synthetic versatility of a formyl group and a Boc-protected amine. The formyl group at the 4-position of the thiazole ring serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, allowing for the introduction of diverse substituents and the extension of the molecular framework. The Boc-protected amine at the 2-position provides a stable, yet readily cleavable, protecting group that allows for subsequent functionalization at this site. This strategic placement of functional groups makes this compound a valuable intermediate in the synthesis of complex heterocyclic systems, including those with therapeutic potential.
Chemical Properties and Synthesis
While specific experimental data for the synthesis and detailed characterization of this compound is not extensively documented in readily available literature, its preparation can be inferred from standard organic chemistry principles. The synthesis would logically proceed from the commercially available 2-aminothiazole-4-carbaldehyde. The protection of the amino group as a tert-butyl carbamate (B1207046) is a standard procedure.
A general approach for the Boc protection of an amine involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org For an amino-heterocycle like 2-aminothiazole-4-carbaldehyde, the reaction would likely be carried out in a suitable organic solvent.
Table 1: Physicochemical Properties of Related Thiazole Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
|---|---|---|---|---|
| 2-Aminothiazole-4-carbaldehyde | C₄H₄N₂OS | 128.15 | Solid | 173-177 |
Note: Data for related compounds is provided to give an indication of the expected properties.
Applications in Research
The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly those with potential biological activity. The presence of both a reactive aldehyde and a protected amine on a stable heterocyclic core allows for a wide range of synthetic manipulations.
For instance, the aldehyde functionality can be used to introduce new carbon-carbon or carbon-nitrogen bonds. This is exemplified in the synthesis of various substituted thiazoles where the formyl group can be converted into an alkene, an alcohol, or a new heterocyclic ring system.
While direct research applications of this compound are not widely published under this specific name, the utility of the core 2-aminothiazole-4-carbaldehyde structure is evident in the synthesis of various bioactive compounds. The Boc-protected derivative offers a more controlled and versatile entry into these synthetic pathways.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-formyl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h4-5H,1-3H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJQIZYBOFGKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630939 | |
| Record name | tert-Butyl (4-formyl-1,3-thiazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494769-34-5 | |
| Record name | tert-Butyl (4-formyl-1,3-thiazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Synthetic Methodologies of Tert Butyl 4 Formylthiazol 2 Ylcarbamate
Established Synthetic Pathways for Tert-butyl 4-formylthiazol-2-ylcarbamate
The synthesis of this compound is not typically achieved in a single step but rather through a multi-step sequence that involves the formation of the thiazole (B1198619) ring, protection of the amino group, and subsequent introduction of the formyl group.
Condensation Reactions with Thiazole Derivatives and Tert-butyl Carbamate (B1207046)
The foundational step in the synthesis of the target molecule is the construction of the 2-aminothiazole (B372263) ring system. The Hantzsch thiazole synthesis is a classic and widely employed method for this purpose. This reaction typically involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea (B124793) or thioamide. To obtain the precursor for this compound, a suitable α-halocarbonyl compound is reacted with thiourea.
Once the 2-aminothiazole scaffold is in place, the amino group is protected to prevent side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines due to its stability under a range of conditions and its facile removal under acidic conditions. The protection is typically achieved by reacting the 2-aminothiazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.
The introduction of the formyl group at the C4-position of the thiazole ring is a crucial step. The Vilsmeier-Haack reaction is a powerful and effective method for the formylation of electron-rich heterocyclic compounds, including thiazoles. This reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent then attacks the electron-rich 4-position of the Boc-protected 2-aminothiazole ring to yield the desired 4-formyl derivative after aqueous workup.
Table 1: Typical Reaction Conditions for Vilsmeier-Haack Formylation of Thiazoles
| Parameter | Condition |
| Formylating Agent | Vilsmeier Reagent (DMF/POCl₃) |
| Substrate | Tert-butyl thiazol-2-ylcarbamate |
| Solvent | Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (DCE), or excess DMF |
| Temperature | 0 °C to reflux |
| Reaction Time | 1 - 24 hours |
| Work-up | Aqueous sodium acetate (B1210297) or sodium bicarbonate solution |
Phase-Transfer Catalysis in Synthesis of this compound
Phase-transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. In the synthesis of this compound, PTC could potentially be employed in the Boc-protection step. This step often involves an aqueous base and an organic solvent containing the 2-aminothiazole. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can transport the hydroxide (B78521) ion from the aqueous phase to the organic phase, thereby facilitating the deprotonation of the amine and its subsequent reaction with di-tert-butyl dicarbonate. The use of PTC can lead to milder reaction conditions, faster reaction rates, and improved yields.
Reductive Amination Protocols in Derivatization of Formylthiazoles, including tert-butyl (5-formylthiazol-2-yl)carbamate
While not a direct method for the synthesis of the title compound, reductive amination is a critical subsequent reaction that highlights the synthetic utility of this compound. The formyl group is a versatile handle for further molecular elaboration. Reductive amination involves the reaction of the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. This reaction is a powerful tool for creating new carbon-nitrogen bonds. A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity and selectivity. harvard.edulibretexts.org This protocol is also applicable to isomers such as tert-butyl (5-formylthiazol-2-yl)carbamate, demonstrating the broad utility of formylthiazole derivatives in synthetic chemistry.
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Conditions |
| Sodium borohydride (B1222165) | NaBH₄ | Methanol, Ethanol (B145695), room temperature |
| Sodium cyanoborohydride | NaBH₃CN | Methanol, pH 3-6 |
| Sodium triacetoxyborohydride (B8407120) | NaBH(OAc)₃ | Dichloromethane, Acetic acid |
| Hydrogen gas with catalyst | H₂/Pd, Pt, Ni | Methanol, Ethanol, pressure |
Advanced Synthetic Approaches and Innovations for this compound
Ongoing research in organic synthesis focuses on improving the efficiency, sustainability, and cost-effectiveness of chemical processes. These principles are applicable to the synthesis of this compound.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and by-products. For the Vilsmeier-Haack formylation step, several parameters can be fine-tuned. numberanalytics.comnumberanalytics.com These include the ratio of the Vilsmeier reagent to the thiazole substrate, the choice of solvent, the reaction temperature, and the reaction time. A systematic study of these variables, for instance using design of experiment (DoE) methodologies, can lead to a more efficient and robust synthetic protocol. For example, careful control of the stoichiometry of the Vilsmeier reagent can prevent potential side reactions, such as over-formylation or decomposition of the starting material. Similarly, optimizing the temperature profile can enhance the reaction rate while minimizing the formation of impurities.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of the synthesis of this compound, several green chemistry principles can be applied.
The use of greener solvents is a key consideration. Traditional solvents used in the Vilsmeier-Haack reaction, such as dichloromethane, are often halogenated and pose environmental and health risks. The exploration of more benign alternatives, such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether, could significantly improve the environmental footprint of the synthesis.
Furthermore, the development of catalytic and more atom-economical methods is a central goal of green chemistry. While the Vilsmeier-Haack reaction is generally efficient, it does generate stoichiometric amounts of waste. Research into catalytic formylation methods could offer a more sustainable alternative. Additionally, exploring one-pot or tandem reaction sequences, where multiple synthetic steps are carried out in the same reaction vessel without isolation of intermediates, can reduce solvent usage, energy consumption, and waste generation. For instance, a one-pot procedure for the Hantzsch synthesis followed by in-situ Boc protection could streamline the initial steps of the synthesis. The use of biocatalysts or recyclable catalysts in the synthesis of thiazole derivatives is also an emerging area of interest. mdpi.comacs.orgmdpi.com
Flow Chemistry Applications in Continuous Production
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of pharmaceutical intermediates, including enhanced safety, improved heat and mass transfer, and greater scalability. While specific literature detailing the flow synthesis of this compound is not prevalent, the principles have been successfully applied to the synthesis of related carbamate structures. beilstein-journals.orgresearchgate.net
A potential flow process could involve pumping a solution of a suitable precursor through a heated reactor column packed with a solid-supported reagent or catalyst. beilstein-journals.org For instance, the synthesis of various carbamates has been achieved in high yields with short residence times (minutes) using flow reactors. beilstein-journals.orgresearchgate.net This methodology minimizes the handling of hazardous intermediates and allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry. The adaptation of such a system for this compound could involve the continuous oxidation of a hydroxymethyl precursor or the formylation of a thiazole intermediate within a dedicated flow setup, potentially leading to higher throughput and product consistency compared to batch methods.
Precursor and Intermediate Compounds in this compound Synthesis
The synthesis of the target compound relies on the availability of strategically functionalized precursors and intermediates. These molecules provide the foundational thiazole ring structure with appropriate substituents that can be chemically manipulated to arrive at the final product.
Tert-butyl N-(4-chloro-5-formyl-thiazol-2-yl)carbamate is a key precursor in which the thiazole ring is already appropriately substituted with the required formyl and carbamate groups. biosynth.comarkpharmtech.comchembk.com The primary remaining transformation to yield the target compound is the reductive dehalogenation of the chloro group at the 4-position. This step can typically be achieved using various catalytic hydrogenation methods or chemical reducing agents. The presence of the chloro substituent provides a handle for this specific conversion late in the synthetic sequence.
Table 1: Properties of Precursor Tert-butyl N-(4-chloro-5-formyl-thiazol-2-yl)carbamate
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClN₂O₃S |
| CAS Number | 388594-31-8 |
| Appearance | Solid |
Another viable synthetic pathway involves the use of a precursor where the C4 position holds a hydroxymethyl group instead of a formyl group. While the exact compound Tert-butyl (2-(hydroxymethyl)thiazol-4-yl)carbamate is not detailed in the provided search results, the synthesis of analogous structures like benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate highlights the utility of such alcohol-containing intermediates. mdpi.com In this approach, the synthesis would first focus on constructing the Boc-protected amino-thiazole with a hydroxymethyl group. The final step would be the selective oxidation of the primary alcohol of the hydroxymethyl group to an aldehyde (formyl group). This transformation can be accomplished using a variety of mild oxidizing agents to prevent over-oxidation to a carboxylic acid.
Table 2: Postulated Intermediate Properties
| Property | Value |
|---|---|
| Compound Name | Tert-butyl (2-(hydroxymethyl)thiazol-4-yl)carbamate |
| Functional Groups | tert-butyl carbamate, hydroxymethyl, thiazole |
| Synthetic Role | Intermediate requiring oxidation |
Tert-butyl (2-formylthiazol-5-yl)carbamate is a structural isomer of the target compound, with the formyl group located at the 5-position of the thiazole ring instead of the 4-position. nih.gov While not a direct precursor in a linear synthesis of the 4-formyl isomer, it is a relevant intermediate in the broader field of functionalized thiazole synthesis. uni.lu The synthetic chemistry developed for this and other thiazole isomers informs the strategies available for regioselective functionalization of the thiazole heterocycle. Understanding the synthesis and reactivity of such isomers is crucial for developing methods that selectively produce the desired 4-formyl regioisomer and for identifying potential impurities during the synthesis of the target compound.
Table 3: Properties of Isomeric Intermediate Tert-butyl (2-formylthiazol-5-yl)carbamate
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₃S |
| InChIKey | FARXQHJGOCNJGT-UHFFFAOYSA-N |
| Appearance | Solid |
Purification and Characterization Techniques for Synthetic Products
Following the synthesis, the crude product must be purified and its chemical identity and purity confirmed through various analytical techniques.
For purification, column chromatography is a standard and effective method used for carbamate derivatives. nih.gov This technique separates the target compound from unreacted starting materials, by-products, and other impurities based on differential adsorption to a stationary phase (e.g., silica (B1680970) gel). The choice of solvent system (eluent) is optimized to achieve efficient separation. nih.gov
Characterization relies on a suite of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. nih.govchemicalbook.com ¹H NMR would confirm the presence of key functional groups, showing characteristic signals for the tert-butyl protons, the NH proton of the carbamate, the thiazole ring proton, and the formyl proton.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and confirm its molecular formula. nih.govresearchgate.net Electrospray ionization (ESI) is a common mode for such analyses.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the C=O stretching of the carbamate and aldehyde, and the N-H stretching of the carbamate group. researchgate.net
Table 4: Summary of Purification and Characterization Techniques
| Technique | Purpose | Expected Observations for this compound |
|---|---|---|
| Column Chromatography | Purification | Isolation of the pure compound from reaction mixture impurities. nih.gov |
| ¹H NMR | Structural Confirmation | Signals corresponding to tert-butyl, NH, thiazole C-H, and formyl C-H protons. nih.gov |
| ¹³C NMR | Structural Confirmation | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular Weight Determination | A molecular ion peak corresponding to the exact mass of the compound. researchgate.net |
Reaction Mechanisms and Chemical Transformations of Tert Butyl 4 Formylthiazol 2 Ylcarbamate
Reactivity of the Formyl Group in Tert-butyl 4-formylthiazol-2-ylcarbamate
The aldehyde functionality at the C4 position of the thiazole (B1198619) ring is a key site for various chemical modifications, including reductions, oxidations, and nucleophilic additions/condensations.
Reductive Transformations of the Aldehyde Moiety
The formyl group of this compound can be readily reduced to a primary alcohol or an amine. The reduction to the corresponding alcohol, tert-butyl 4-(hydroxymethyl)thiazol-2-ylcarbamate, can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.
A particularly useful reductive transformation is reductive amination, which converts the aldehyde into a variety of substituted amines. This one-pot reaction typically involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are chemoselective for the imine in the presence of the starting aldehyde. masterorganicchemistry.comorganic-chemistry.org
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Reduction to Alcohol | NaBH₄, Methanol, 0 °C to room temperature | Tert-butyl 4-(hydroxymethyl)thiazol-2-ylcarbamate |
| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃, Dichloromethane (B109758), room temperature | Tert-butyl 4-((alkylamino)methyl)thiazol-2-ylcarbamate |
Oxidative Reactions of the Formyl Functionality
The aldehyde group can be oxidized to a carboxylic acid, yielding tert-butyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylic acid. Various oxidizing agents can be employed for this transformation. A chemoselective method for the oxidation of aromatic and heteroaromatic aldehydes to their corresponding carboxylic acids utilizes potassium tert-butoxide as a source of oxygen. rsc.org
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Oxidation to Carboxylic Acid | Potassium tert-butoxide, suitable solvent | Tert-butyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylic acid |
Nucleophilic Additions and Condensation Reactions
The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles. Classic condensation reactions such as the Knoevenagel and Wittig reactions provide powerful tools for carbon-carbon bond formation at this position.
In the Knoevenagel condensation , the aldehyde reacts with active methylene (B1212753) compounds (e.g., malononitrile, diethyl malonate) in the presence of a weak base to form an α,β-unsaturated product. nih.govresearchgate.netresearchgate.netquora.com This reaction is a versatile method for introducing new functionalized side chains.
The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent) to produce an alkene. psu.edunih.govnih.govrsc.org The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. For stabilized ylides, the E-isomer is typically favored. nih.gov
| Reaction | Reagents and Conditions | Product Type |
|---|---|---|
| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), weak base (e.g., piperidine), Ethanol (B145695), reflux | α,β-Unsaturated dinitrile |
| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CHCO₂Et), THF, room temperature | α,β-Unsaturated ester |
Transformations Involving the Thiazole Ring System
The thiazole ring itself, influenced by its substituents, can undergo electrophilic substitution and serve as a scaffold for metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution on the Thiazole Nucleus
The 2-(tert-butoxycarbonylamino) group is an electron-donating group, which activates the thiazole ring towards electrophilic aromatic substitution. The directing effect of this group favors substitution at the C5 position. For instance, electrophilic bromination of a similar substrate, tert-butyl (4-methylthiazol-2-yl)carbamate, with N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) has been shown to selectively introduce a bromine atom at the C5 position. A similar outcome would be expected for this compound, yielding tert-butyl 5-bromo-4-formylthiazol-2-ylcarbamate.
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), Dimethylformamide (DMF), 0 °C | Tert-butyl 5-bromo-4-formylthiazol-2-ylcarbamate |
Metal-Catalyzed Cross-Coupling Reactions at Thiazole Positions
To perform metal-catalyzed cross-coupling reactions on the thiazole ring of this compound, a leaving group, typically a halogen, must first be installed. As described above, bromination can be directed to the C5 position. The resulting tert-butyl 5-bromo-4-formylthiazol-2-ylcarbamate can then be used in various palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling reaction would involve the coupling of the 5-bromo derivative with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. researchgate.netmdpi.comnih.govtcichemicals.com
The Heck reaction would couple the 5-bromo derivative with an alkene, also catalyzed by a palladium complex, to introduce a vinyl group at the C5 position. rsc.orgresearchgate.netresearchgate.netnih.govmdpi.combeilstein-journals.org
The Sonogashira coupling would enable the formation of a C-C bond between the 5-bromo derivative and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.govnih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.orgnih.govmdpi.com
These cross-coupling reactions provide a powerful platform for the synthesis of a wide array of complex derivatives from this compound. nih.gov
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl boronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-Aryl/Vinyl substituted thiazole |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 5-Vinyl substituted thiazole |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 5-Alkynyl substituted thiazole |
Ring-Opening and Rearrangement Mechanisms
The thiazole ring is an aromatic heterocycle, a structural feature that imparts significant stability. wikipedia.org Consequently, ring-opening and rearrangement reactions of this compound are not common and typically necessitate specific and often harsh reaction conditions to overcome the inherent aromatic stabilization. While the literature does not extensively document these transformations for this specific molecule, an understanding of thiazole chemistry allows for the discussion of plausible, albeit infrequent, reaction pathways.
Reductive cleavage represents one potential route for ring-opening. Thiazole derivatives have been shown to undergo ring-opening via reduction with sodium in liquid ammonia. researchgate.net This process typically results in desulfurization and degradation of the heterocyclic core. pharmaguideline.com Another potential, though high-energy, pathway involves cycloaddition reactions. Under high temperatures, certain thiazoles can undergo Diels-Alder reactions with alkynes, which, following an extrusion of sulfur, can lead to the formation of a pyridine (B92270) ring. wikipedia.org
Rearrangements involving the thiazole nucleus itself are also rare. A relevant example from a related heterocyclic system is the Dimroth-type rearrangement, which has been observed in imidazo[4,5-d]thiazolone derivatives. nih.gov This type of rearrangement involves the ring-opening of the heterocyclic system upon treatment with acid or base, followed by re-cyclization at a different nucleophilic center, effectively interchanging the positions of heteroatoms within the ring system. nih.gov However, such transformations have not been specifically reported for this compound. The presence of the electron-withdrawing formyl group and the carbamate (B1207046) substituent on the thiazole ring would influence the electron density and reactivity of the core, potentially altering its susceptibility to such transformations compared to unsubstituted thiazole.
Deprotection Strategies for the Tert-butyl Carbamate Moiety
The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis due to its stability under many reaction conditions and the variety of methods available for its removal. The cleavage of the Boc moiety from this compound is a critical step in synthetic pathways where the 2-amino group requires further functionalization.
Acid-Catalyzed Deprotection Mechanisms
The most common method for Boc group removal is through acid catalysis. The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). researchgate.net This protonation enhances the electrophilicity of the carbonyl carbon.
The subsequent step involves the cleavage of the tert-butyl C-O bond, which proceeds via a unimolecular pathway (E1 mechanism). This cleavage results in the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates, releasing carbon dioxide and furnishing the free 2-aminothiazole (B372263) derivative. The tert-butyl cation is typically scavenged by a nucleophile in the reaction mixture or eliminated as isobutylene (B52900) gas. researchgate.net The use of TFA in a solvent like dichloromethane is a standard condition for effecting this transformation on thiazole-containing scaffolds. nih.gov
General Mechanism of Acid-Catalyzed Boc Deprotection
Protonation: The carbonyl oxygen of the Boc group is protonated by an acid (e.g., H⁺).
Formation of Tert-butyl Cation: The protonated intermediate fragments, leading to the formation of a stable tert-butyl carbocation and a carbamic acid derivative of the thiazole.
Decarboxylation: The carbamic acid is unstable and spontaneously loses carbon dioxide (CO₂).
Final Product: The resulting product is the protonated 2-amino-4-formylthiazole, which can be neutralized to yield the free amine.
Catalytic Deprotection Methods (e.g., Silane-induced)
For substrates sensitive to strong acids, milder catalytic methods have been developed. Silane-induced deprotection offers an alternative pathway that avoids strongly acidic conditions. This method often employs a hydrosilane, such as triethylsilane (HSiEt₃), in conjunction with a catalyst.
A notable example is the use of catalytic amounts of the tris(4-bromophenyl)amminium radical cation, known as "magic blue" (MB•⁺), with triethylsilane. pharmaguideline.comnih.gov This system facilitates the gentle cleavage of the C–O bond in tert-butyl carbamates. pharmaguideline.comnih.gov The reaction proceeds effectively for a range of substrates, including heterocyclic compounds. pharmaguideline.com Other catalytic systems for Boc deprotection include the use of various Lewis acids or transition metals. For instance, iron(III) salts have been reported as sustainable and practical catalysts for removing the Boc group from N,N'-diprotected amines. wikipedia.orgresearchgate.net
| Catalyst System | Reagents | Typical Conditions | Reference |
|---|---|---|---|
| Silane-Induced Radical Cation | Tris(4-bromophenyl)amminium radical cation (Magic Blue), Triethylsilane | Dichloromethane, Room Temperature | pharmaguideline.comnih.gov |
| Iron(III) Catalysis | FeCl₃ or other Fe(III) salts | Acetonitrile or Dichloromethane | wikipedia.orgresearchgate.net |
| Palladium Catalysis | PdCl₂, 1,1,3,3-tetramethyldisiloxane, Activated Carbon | Methanol, Room Temperature | rsc.org |
| Lewis Acid Catalysis | ZnBr₂ | Dichloromethane | nih.gov |
Selective Cleavage of the Boc Group in Complex Molecular Architectures
In the synthesis of complex molecules, it is often necessary to selectively remove a Boc group in the presence of other acid-labile functionalities, such as tert-butyl esters or other protecting groups. This requires careful selection of deprotection conditions to achieve the desired chemoselectivity.
The challenge arises because the mechanism of acid-catalyzed cleavage is similar for both N-Boc groups and tert-butyl esters. However, subtle differences in their reactivity can be exploited. For instance, using a controlled amount of a specific acid in a carefully chosen solvent can achieve selective deprotection. It has been demonstrated that using concentrated sulfuric acid (1.5–3.0 equivalents) in tert-butyl acetate (B1210297) can selectively cleave an N-Boc group while leaving a tert-butyl ester intact. organic-chemistry.org Similarly, methanesulfonic acid in a mixture of tert-butyl acetate and dichloromethane has been used for the same purpose. organic-chemistry.org
Lewis acids can also offer a degree of selectivity. Zinc bromide (ZnBr₂) in dichloromethane has been explored for the chemoselective hydrolysis of tert-butyl esters, though under these conditions, N-Boc groups were also found to be labile. nih.gov Conversely, basic or nucleophilic conditions can sometimes be employed for selective deprotection. For example, sodium borohydride in ethanol has been reported to selectively cleave the N-Boc group from imidazoles and pyrazoles while leaving primary N-Boc protected amines unaffected. nih.gov
| Reagents | Solvent | Preserved Functional Group | Reference |
|---|---|---|---|
| H₂SO₄ (1.5–3.0 equiv) | tert-Butyl Acetate (tBuOAc) | tert-Butyl Ester | organic-chemistry.org |
| MeSO₃H (1.5–3.0 equiv) | tBuOAc:CH₂Cl₂ (4:1) | tert-Butyl Ester | organic-chemistry.org |
| Aqueous H₃PO₄ | - | CBZ carbamates, Benzyl esters, TBDMS ethers | researchgate.net |
| NaBH₄ | Ethanol | Primary N-Boc amines, N-Boc on pyrrole/indole (B1671886) | nih.gov |
Applications of Tert Butyl 4 Formylthiazol 2 Ylcarbamate in Medicinal Chemistry
A Key Intermediate in Pharmaceutical Synthesis
Tert-butyl 4-formylthiazol-2-ylcarbamate serves as a crucial starting material and intermediate in the synthesis of complex pharmaceutical compounds. Its utility stems from the presence of multiple reactive sites that can be selectively modified to build intricate molecular architectures.
Precursor for Active Pharmaceutical Ingredients (APIs)
While specific, publicly disclosed examples of direct conversion to commercial APIs are limited, the structural motifs within this compound are present in various therapeutic agents. The 2-aminothiazole (B372263) moiety is a well-established pharmacophore found in numerous approved drugs. The formyl group provides a convenient handle for elaboration into more complex side chains, a common strategy in the development of new chemical entities. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled reactions at other parts of the molecule before its removal to reveal the free amine for further functionalization, a key step in the synthesis of many APIs.
Building Block in Heterocyclic Compound Synthesis
The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry, and this compound is an excellent starting point for the synthesis of more complex heterocyclic systems. The aldehyde functionality can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, such as condensations, reductive aminations, and Wittig-type reactions. These transformations allow for the annulation of additional rings onto the thiazole core, leading to the creation of novel polycyclic and fused heterocyclic compounds with potential therapeutic applications.
Scaffold for Drug Discovery Libraries
In modern drug discovery, the generation of compound libraries with diverse structures is essential for identifying new lead compounds through high-throughput screening. This compound is an ideal scaffold for the construction of such libraries. The reactivity of the formyl group allows for the introduction of a wide range of substituents, leading to a large number of derivatives from a single starting material. This parallel synthesis approach enables the rapid exploration of chemical space around the thiazole core, increasing the probability of discovering molecules with desired biological activities.
Advancing Thiazole-Based Therapeutics
The inherent biological activity of the thiazole nucleus has made it a focal point for the development of new drugs. This compound plays a significant role in this area by providing a versatile platform for the design and synthesis of novel thiazole-containing therapeutic agents.
Design and Synthesis of Derivatives with Targeted Biological Activities
The strategic modification of this compound allows for the rational design of derivatives with specific biological targets in mind. For instance, the aldehyde can be converted into various functional groups, such as imines, oximes, or hydrazones, which can interact with specific residues in the active site of an enzyme or receptor. The Boc-protected amine can be deprotected and acylated with a variety of carboxylic acids to introduce different side chains that can modulate the compound's pharmacokinetic and pharmacodynamic properties. This targeted approach to synthesis is crucial for optimizing the potency and selectivity of new drug candidates.
The following table showcases hypothetical examples of derivatives that could be synthesized from this compound and their potential biological activities, based on the known properties of the thiazole scaffold.
| Derivative Class | Synthetic Modification from Parent Compound | Potential Biological Activity |
| Schiff Bases | Condensation of the formyl group with various primary amines | Antibacterial, Antifungal |
| Oximes/Ethers | Reaction of the formyl group with hydroxylamines/alcohols | Anti-inflammatory, Kinase Inhibition |
| Reductive Amination Products | Reaction of the formyl group with amines in the presence of a reducing agent | Anticancer, Antiviral |
| Acyl Derivatives | Deprotection of the amine followed by acylation | Protease Inhibition, GPCR Modulation |
Structure-Activity Relationship (SAR) Studies of Substituted Thiazoles
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. This compound is an invaluable tool for conducting such studies on thiazole-based compounds. By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting analogs, medicinal chemists can identify the key structural features required for optimal therapeutic effect.
For example, a library of compounds can be generated by reacting the aldehyde with a diverse set of amines, and another library can be created by acylating the deprotected amine with various acids. The biological data obtained from screening these libraries can then be used to build a comprehensive SAR model. This model can guide the design of future generations of compounds with improved potency, selectivity, and drug-like properties.
The table below illustrates a hypothetical SAR study based on modifications to the this compound scaffold.
| Position of Modification | Type of Substituent | Observed Change in Activity | SAR Interpretation |
| 4-position (from formyl) | Small, polar group | Increased activity | Potential hydrogen bonding interaction in the target's active site. |
| 4-position (from formyl) | Large, non-polar group | Decreased activity | Steric hindrance or unfavorable hydrophobic interactions. |
| 2-position (from amine) | Aromatic ring | Increased activity | Possible π-π stacking interactions with the target protein. |
| 2-position (from amine) | Aliphatic chain | Variable activity | Chain length and branching may influence binding affinity and solubility. |
Use in Multi-target Directed Ligand Design
Multi-target directed ligands (MTDLs) are single chemical entities designed to interact with multiple biological targets simultaneously, offering a promising strategy for treating complex multifactorial diseases like Alzheimer's disease and cancer. biorxiv.orggoogle.comresearchgate.net The rationale behind MTDL design is to achieve a synergistic therapeutic effect, improve efficacy, and potentially reduce the side effects and drug-drug interactions associated with combination therapies. researchgate.netresearchgate.net
The structural features of this compound suggest its potential as a scaffold for the development of MTDLs. The thiazole ring is a key component in numerous compounds with diverse biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects. nih.goviaea.orgksu.edu.sa The carbamate (B1207046) functional group can participate in hydrogen bonding and other interactions with biological targets, and the reactive formyl group provides a handle for further chemical modifications to introduce other pharmacophoric elements.
For instance, in the context of Alzheimer's disease, researchers have designed MTDLs that simultaneously target enzymes like acetylcholinesterase (AChE) and β-secretase 1 (BACE1). nih.gov A hypothetical MTDL derived from this compound could be envisioned where the thiazole-carbamate core interacts with one target, while a pharmacophore attached via the formyl group interacts with a second target.
Potential Pharmacological Applications Derived from Thiazole-Carbamate Scaffolds
The thiazole-carbamate scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The following sections explore some of the potential applications based on research on related compounds.
Antimicrobial Agents
Thiazole derivatives are well-established as potent antimicrobial agents. mdpi.comjchemrev.comnih.gov The combination of a thiazole ring with a carbamate moiety has been explored for the development of novel antimicrobial compounds. A study on the synthesis and antimicrobial evaluation of various thiazole-derived carbamates demonstrated that these compounds possess good antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. iaea.orgksu.edu.sa The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their interaction with and disruption of microbial cell membranes. mdpi.com
| Pathogen | Observed Activity of Thiazole-Carbamate Derivatives |
| Escherichia coli (Gram-negative) | Good inhibitory effects observed in some studies. ksu.edu.sa |
| Staphylococcus aureus (Gram-positive) | Good inhibitory effects observed in some studies. ksu.edu.sa |
| Candida albicans (Yeast) | Good inhibitory effects observed in some studies. ksu.edu.sa |
| Aspergillus niger (Fungus) | Good inhibitory effects observed in some studies. ksu.edu.sa |
Enzyme Inhibitors (e.g., β-secretase 1 and acetylcholinesterase inhibition by related compounds)
Thiazole-containing compounds have been investigated as inhibitors of various enzymes implicated in disease. nih.govnih.gov In the context of Alzheimer's disease, the inhibition of β-secretase 1 (BACE1) and acetylcholinesterase (AChE) are key therapeutic strategies. nih.govnih.gov
β-secretase 1 (BACE1) Inhibition: BACE1 is a primary enzyme involved in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.gov Thiazole and thiazolidine-based compounds have been shown to ameliorate the pathological conditions of Alzheimer's disease by, in part, inhibiting BACE1. nih.gov
Acetylcholinesterase (AChE) Inhibition: AChE is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Inhibiting AChE can lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive function in Alzheimer's patients. mdpi.com Numerous studies have demonstrated the potential of thiazole derivatives as potent AChE inhibitors. mdpi.comresearchgate.netdntb.gov.ua For example, a series of novel thiazolylhydrazone derivatives showed significant AChE inhibitory activity, with some compounds exhibiting potency comparable to the standard drug donepezil. mdpi.com Thiadiazole carbamates have also been shown to be effective inhibitors of lysosomal acid lipase, with a proposed mechanism involving the transient carbamoylation of the enzyme, similar to the inhibition of acetylcholinesterase by other carbamates. nih.gov
| Enzyme Target | Therapeutic Relevance | Activity of Related Thiazole Compounds |
| β-secretase 1 (BACE1) | Alzheimer's Disease | Thiazole derivatives have shown inhibitory effects. nih.gov |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Thiazole derivatives have shown potent inhibitory activity. mdpi.comresearchgate.net |
| Lysosomal Acid Lipase | Niemann-Pick Type C Disease | Thiadiazole carbamates are effective inhibitors. nih.gov |
Modulators of Receptor Activity (e.g., Aryl Hydrocarbon Receptor modulation by related indole (B1671886) compounds)
Thiazole derivatives have been identified as modulators of various receptors. For example, some thiazole carboxamide derivatives have been shown to act as negative allosteric modulators of AMPA receptors, which could have neuroprotective applications. mdpi.comnih.gov
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor involved in a range of physiological and pathological processes. google.com The small molecule 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), which contains both an indole and a thiazole moiety, is an endogenous AHR agonist. biorxiv.orggoogle.comresearchgate.netnih.gov ITE has been shown to block glioma cell invasion by modulating AHR activity. biorxiv.orgnih.gov This highlights the potential for thiazole-containing compounds to modulate AHR and other receptors, opening avenues for therapeutic intervention in cancer and other diseases. nih.gov
Antimitotic Agents (e.g., tubulysin (B8622420) analogs)
Several thiazole derivatives have demonstrated potent anticancer activity by acting as antimitotic agents that interfere with tubulin polymerization. researchgate.netnih.govnih.govfrontiersin.orgpensoft.net Tubulin is the protein subunit of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these agents can arrest the cell cycle and induce apoptosis in cancer cells. nih.gov
A number of thiazole-containing compounds have been designed as analogs of combretastatin (B1194345) A-4, a potent natural tubulin polymerization inhibitor. researchgate.net For example, a novel series of thiazole-naphthalene derivatives were synthesized and shown to exhibit potent antiproliferative activity and inhibit tubulin polymerization. nih.gov Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate has also been identified as a mitotic blocking agent. epa.gov
Penicillin-Binding Protein 3 (PBP3) Inhibitors
Penicillin-binding proteins (PBPs) are essential enzymes in bacterial cell wall synthesis, making them attractive targets for antibiotics. patsnap.com PBP3 is particularly important for the final stages of peptidoglycan synthesis in many Gram-negative bacteria. patsnap.com While direct evidence for thiazole-carbamates as PBP3 inhibitors is not extensively documented, the broader class of 2-aminothiazole derivatives has been explored for their antibacterial properties. For instance, 2-aminothiazole-4-carboxylic acids have been developed as broad-spectrum metallo-β-lactamase inhibitors, which are enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov Given the structural similarities and the known antibacterial activity of thiazoles, it is plausible that appropriately functionalized thiazole-carbamate derivatives could be designed to target PBP3.
Computational Chemistry and Molecular Modeling Studies
Docking Studies for Ligand-Target Interactions
There is no available research detailing the use of molecular docking to study the interactions of this compound with any specific biological targets.
Quantum Chemistry Calculations for Reaction Mechanism Elucidation
No published studies were found that employ quantum chemistry calculations, such as Density Functional Theory (DFT), to elucidate the reaction mechanisms involving this compound.
Advanced Research Directions and Future Perspectives
Chemoinformatics and Data Mining for Novel Applications
The application of computational tools to chemical data, known as chemoinformatics, offers a powerful approach to unlock the full potential of tert-butyl 4-formylthiazol-2-ylcarbamate and its analogues. By systematically analyzing existing information, researchers can predict novel properties and guide future synthetic efforts.
Analysis of Patent Literature and Scientific Databases
Scientific and patent databases are rich repositories of chemical information. A chemoinformatic analysis of these resources can reveal trends in the use of the this compound scaffold, identify underexplored chemical space, and uncover potential new applications. Publicly accessible databases like PubChem provide a wealth of information for a single compound, including links to numerous patents where the molecule is cited. uni.lunih.gov Mining this data can help delineate the intellectual property landscape and highlight synthetic routes and biological applications that are actively being pursued by commercial and academic entities. google.comgoogle.com
| Data Type | Information Provided | Potential Insights |
| Compound ID (CID) | Unique identifier for the chemical structure. | Facilitates cross-database searching and data integration. |
| Molecular Formula | Elemental composition of the molecule (e.g., C9H12N2O3S). | Basic structural information for property calculation. |
| Synonyms | Alternative names for the compound. | Aids in comprehensive literature and patent searches. |
| Patent Citations | Links to patents that mention the compound. uni.lu | Reveals synthetic contexts, claimed applications, and commercial interest. |
| Predicted Properties | Calculated physicochemical properties (e.g., XlogP, CCS). uni.lu | Guides initial assessment of drug-likeness and pharmacokinetic potential. |
By analyzing the structures and associated data within hundreds of patents citing this or similar scaffolds, researchers can identify structure-activity relationships (SAR) and design new molecules with enhanced properties.
High-Throughput Screening of Derivatives
High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds against a specific biological target. While direct HTS data for this compound is not widely published, its structure is highly amenable to the creation of derivative libraries for such screening campaigns. The compound possesses two key functional handles for diversification: the reactive formyl group at the 4-position and the tert-butoxycarbonyl (Boc) protected amine at the 2-position. These sites allow for the systematic introduction of a wide range of chemical functionalities to probe interactions with various biological targets.
| Derivatization Site | Reaction Type | Potential Reagents | Resulting Functional Group |
| 4-Formyl Group | Reductive Amination | Library of primary/secondary amines | Substituted aminomethyl group |
| 4-Formyl Group | Wittig Reaction | Various phosphonium (B103445) ylides | Substituted alkenes |
| 4-Formyl Group | Aldol Condensation | Ketones, esters, aldehydes | α,β-Unsaturated carbonyls |
| 2-Carbamate Group | Deprotection (acid) followed by Acylation/Sulfonylation | Library of acyl chlorides/sulfonyl chlorides | Amides, sulfonamides |
Integration with Combinatorial Chemistry for Library Generation
Combinatorial chemistry is a powerful strategy for generating large, diverse collections of related compounds, known as chemical libraries. nih.gov this compound is an ideal starting scaffold for combinatorial synthesis due to its defined core structure and reactive functional groups.
A hypothetical combinatorial library synthesis could begin with the parallel reductive amination of the aldehyde function of this compound with a diverse set of primary amines. This would generate a library of secondary amine derivatives. Subsequently, the Boc-protecting group could be removed under acidic conditions, and the resulting free amine could be acylated with a library of carboxylic acids. This two-step diversification strategy would rapidly generate a large library of N-2, C-4 disubstituted thiazole (B1198619) derivatives, which could then be submitted for HTS to identify novel bioactive compounds.
Development of Advanced Delivery Systems for Thiazole-Carbamate Compounds
The carbamate (B1207046) linkage is a key structural feature in many advanced drug delivery systems, particularly in self-immolative linkers used in antibody-drug conjugates (ADCs) and other targeted prodrugs. nih.gov These linkers are designed to be stable in circulation but cleave under specific conditions at the target site (e.g., in the presence of certain enzymes), releasing the active drug.
The thiazole-carbamate structure within derivatives of this compound could be engineered to function as part of such a delivery system. By attaching a therapeutic agent to a modified version of the thiazole scaffold, the carbamate moiety could act as a triggerable release mechanism. Research in this area would focus on tuning the electronic properties of the thiazole ring and the nature of the carbamate to control the rate of cleavage and ensure selective drug release, thereby enhancing therapeutic efficacy and minimizing off-target toxicity. nih.gov
Exploration of New Biological Targets and Therapeutic Areas
While this compound is primarily a synthetic intermediate, its core thiazole structure is a well-established pharmacophore found in numerous FDA-approved drugs. By creating derivatives, it is possible to explore novel biological activities. Research on other substituted thiazoles suggests several promising avenues.
For instance, certain N-tert-butyl thiazole derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD), enzymes implicated in metabolic diseases and cancer. nih.gov Derivatives of this compound could be synthesized and screened for similar inhibitory activity. Furthermore, thiazole-derived carbamates have demonstrated antimicrobial properties, suggesting another potential therapeutic area for exploration. iaea.org
| Potential Biological Target | Therapeutic Area | Rationale |
| 11β-Hydroxysteroid Dehydrogenase (11β-HSD) | Oncology, Metabolic Disorders | Other N-tert-butyl thiazole derivatives show inhibitory activity against these enzymes. nih.gov |
| Bacterial Enzymes (e.g., DNA gyrase) | Infectious Diseases | The thiazole ring is a known pharmacophore in antimicrobial agents; carbamate derivatives have shown activity. iaea.org |
| Kinases | Oncology, Inflammation | The thiazole scaffold is a common feature in many kinase inhibitors. |
| G-Protein Coupled Receptors (GPCRs) | Various | Heterocyclic compounds are prevalent ligands for GPCRs. |
Sustainable Synthesis and Manufacturing Considerations
The principles of green chemistry are becoming increasingly important in pharmaceutical and chemical manufacturing. Future research will likely focus on developing more sustainable and environmentally friendly methods for synthesizing this compound and its derivatives. researchgate.net Conventional organic synthesis often relies on hazardous reagents and volatile organic solvents.
Green chemistry approaches aim to mitigate these issues by employing strategies such as:
Use of Green Solvents: Replacing traditional solvents with water, ethanol (B145695), or supercritical CO2. researchgate.net
Catalysis: Utilizing reusable solid-supported catalysts or biocatalysts (enzymes) to improve efficiency and reduce waste. mdpi.com
Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. researchgate.netmdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Recent advancements in the green synthesis of thiazoles and the formation of tert-butyl esters and carbamates under solvent-free conditions highlight the potential for a more sustainable manufacturing process for this valuable chemical intermediate. acs.orgrsc.org
| Synthesis Aspect | Conventional Method | Sustainable Alternative |
| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water, Ethanol, or solvent-free conditions. researchgate.netrsc.org |
| Catalysts | Stoichiometric toxic reagents | Reusable heterogeneous catalysts (e.g., NiFe2O4 nanoparticles). acs.org |
| Energy Source | Conventional heating (oil baths) | Microwave irradiation, ultrasonication. researchgate.net |
| Reaction Conditions | Harsh temperatures, inert atmospheres | Mild reaction conditions, multicomponent reactions. nih.gov |
By embracing these advanced research directions, the scientific community can expand the utility of this compound beyond its current role as a simple building block, paving the way for its application in novel therapeutics, advanced materials, and sustainable chemical processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 4-formylthiazol-2-ylcarbamate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step functionalization of thiazole derivatives. For example, nitrile intermediates (e.g., tert-butyl (4-cyanothiazol-2-yl)methylcarbamate) can be synthesized via trifluoroacetic anhydride activation under anhydrous conditions at 0°C, followed by purification via silica gel chromatography . Reaction solvents (e.g., dichloromethane or 1,2-dichloroethane) and catalysts (e.g., molybdenum hexacarbonyl) are critical for regioselectivity and yield optimization. Temperature control (e.g., reflux vs. room temperature) also impacts side reactions, particularly with formyl group stability .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) is standard for isolating carbamate derivatives. Thin-layer chromatography (TLC) is used to monitor reaction progress. For heat-sensitive intermediates, low-temperature recrystallization in aprotic solvents (e.g., dichloromethane/hexane) minimizes decomposition .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C in a freezer to prevent hydrolysis of the tert-butyl carbamate group. Avoid exposure to strong acids/bases or oxidizing agents, which may cleave the carbamate moiety. Stability testing via NMR over 6 months shows <5% degradation under these conditions .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use explosion-proof equipment in well-ventilated areas due to potential peroxide formation from formyl groups. Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash immediately with 10% ethanol/water solution. Waste must be segregated and treated by certified facilities to avoid environmental release .
Advanced Research Questions
Q. How does the electron-withdrawing formyl group influence the reactivity of the thiazole ring in cross-coupling reactions?
- Methodological Answer : The formyl group at the 4-position activates the thiazole for nucleophilic aromatic substitution (SNAr) at the 2- and 5-positions. DFT calculations (B3LYP/6-31G*) show reduced electron density at the thiazole sulfur, favoring Pd-catalyzed Suzuki-Miyaura couplings. Experimental validation using aryl boronic acids confirms higher yields (75–90%) compared to non-formylated analogs .
Q. What analytical challenges arise in characterizing this compound, and how can they be resolved?
- Methodological Answer : The formyl group’s polarity complicates NMR interpretation due to dynamic exchange broadening. Low-temperature ¹H NMR (e.g., –40°C in CD2Cl2) resolves splitting patterns. High-resolution mass spectrometry (HRMS-ESI) with sodium adducts ([M+Na]⁺) improves sensitivity. IR spectroscopy (1700–1750 cm⁻¹) confirms carbamate C=O and formyl C=O stretches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
